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  • Product: 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid
  • CAS: 1343134-57-5

Core Science & Biosynthesis

Foundational

2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid: Structural Dynamics, Physicochemical Properties, and Applications in Drug Discovery

Executive Summary The pursuit of novel, orally bioavailable therapeutics frequently relies on privileged heterocyclic scaffolds that offer a balance of metabolic stability, target specificity, and synthetic tractability....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel, orally bioavailable therapeutics frequently relies on privileged heterocyclic scaffolds that offer a balance of metabolic stability, target specificity, and synthetic tractability. 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS: 1343134-57-5) has emerged as a critical building block in modern medicinal chemistry[1]. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its physicochemical profile, mechanistic rationale in drug design, and self-validating synthetic protocols for its integration into discovery pipelines.

Structural Rationale and Physicochemical Profiling

The architectural design of 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid is highly deliberate, combining three distinct functional zones:

  • The Imidazo[1,2-a]pyridine Core: A fused bicyclic system that acts as an excellent hydrogen-bond acceptor. It frequently serves as an ATP-competitive hinge binder in kinase targets (e.g., PDGFR)[2].

  • The C2-Cyclopropyl Motif: Cyclopropyl rings are deployed as rigid bioisosteres for aliphatic chains. They restrict conformational flexibility, lower the overall molecular weight, and provide a lipophilic vector that tightly occupies hydrophobic specificity pockets while resisting cytochrome P450-mediated oxidation[3].

  • The C6-Carboxylic Acid: This moiety serves as a versatile synthetic handle. It allows for late-stage derivatization (typically via amide coupling) to explore structure-activity relationships (SAR) in the solvent-exposed regions of target proteins[4].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the scaffold, which are critical for predicting its pharmacokinetic behavior (e.g., Lipinski's Rule of 5 compliance)[5].

PropertyValue
Chemical Name 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid
CAS Number 1343134-57-5
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Monoisotopic Mass 202.07423 Da
Predicted XLogP ~1.9 (Optimal for membrane permeability)
SMILES O=C(O)C1=CN2C=C(N=C2C=C1)C1CC1

Mechanistic Role in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is not merely a structural spacer; it is a pharmacodynamically active core utilized across multiple therapeutic areas:

  • Antiviral Agents (hRSV & hMPV): Derivatives synthesized directly from 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid have been identified as potent replication inhibitors of human respiratory syncytial virus (hRSV) and human metapneumovirus (hMPV)[3].

  • Kinase Inhibition (Oncology): The core nitrogen atoms form critical hydrogen bonds with the hinge region of kinases. For instance, in Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors, the scaffold blocks downstream PI3K and MAPK signaling, thereby halting tumor angiogenesis and fibrosis[2].

  • Autotaxin (ATX) Inhibition: The scaffold has been successfully utilized to inhibit ATX, preventing the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a signaling molecule heavily implicated in fibrotic diseases[4].

Mechanism_Action Scaffold Imidazo[1,2-a]pyridine Core (Hinge Binder) Target Receptor Tyrosine Kinase (e.g., PDGFR) Scaffold->Target ATP-Competitive Inhibition Path1 PI3K / AKT Signaling Target->Path1 Blocked Activation Path2 RAS / MAPK Signaling Target->Path2 Blocked Activation Effect Inhibition of Tumor Angiogenesis & Proliferation Path1->Effect Modulates Path2->Effect Modulates

Fig 1. Pharmacodynamic signaling modulation by imidazo[1,2-a]pyridine-based kinase inhibitors.

Experimental Protocols & Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include explicit causal reasoning for reagent selection and built-in analytical checkpoints.

Protocol A: Synthesis of the Core Scaffold

This protocol utilizes a Chichibabin-type condensation between a 2-aminopyridine derivative and an α -haloketone[3].

Causality Rationale: Ethanol is selected as a polar protic solvent to stabilize the transition state during the initial SN​2 displacement of the bromide. Heating to 80°C provides the thermodynamic energy required to drive the subsequent intramolecular dehydration, forming the aromatic imidazo[1,2-a]pyridine system.

Step-by-Step Methodology:

  • Reaction Setup: Suspend methyl 6-aminonicotinate (1.0 eq) and 2-bromo-1-cyclopropylethan-1-one (1.1 eq) in anhydrous ethanol (0.3 M concentration).

  • Cyclization: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. The protocol is validated when the Total Ion Chromatogram (TIC) shows complete consumption of the starting material ( m/z 153 [M+H]+ ) and the appearance of the cyclized methyl ester intermediate ( m/z 217 [M+H]+ ).

  • Solvent Removal: Concentrate the mixture in vacuo and partition between Ethyl Acetate and saturated NaHCO3​ to neutralize hydrobromic acid byproducts. Extract and dry the organic layer over Na2​SO4​ .

  • Saponification: Dissolve the crude ester in a 3:1 mixture of THF/H 2​ O. Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4 hours. Rationale: The mixed solvent ensures solubility of both the organic ester and the inorganic hydroxide, while LiOH provides mild, controlled hydrolysis.

  • Validation Checkpoint 2 (Precipitation & LC-MS): Remove THF in vacuo. Slowly acidify the aqueous layer with 1M HCl to pH 3-4. The precipitation of a white/pale-yellow solid serves as a visual validation of successful hydrolysis. Filter the solid and confirm via LC-MS ( m/z 203 [M+H]+ ).

Synthesis_Workflow SM1 Methyl 6-aminonicotinate (Nucleophile) Cond Condensation EtOH, 80°C, 12h SM1->Cond SM2 2-Bromo-1-cyclopropylethan-1-one (Electrophile) SM2->Cond Int Methyl 2-cyclopropylimidazo [1,2-a]pyridine-6-carboxylate Cond->Int Chichibabin Cyclization Sap Saponification LiOH, THF/H2O, RT Int->Sap Prod 2-Cyclopropylimidazo[1,2-a] pyridine-6-carboxylic acid Sap->Prod Ester Hydrolysis

Fig 2. Synthetic workflow for 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid.

Protocol B: Late-Stage Derivatization (Amide Coupling)

To explore SAR, the C6-carboxylic acid is frequently converted into various carboxamides[6].

Causality Rationale: HATU is chosen as the coupling reagent over standard carbodiimides (like EDC) because its HOAt leaving group is highly reactive, minimizing epimerization and driving the reaction to completion even with sterically hindered secondary amines. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling.

Step-by-Step Methodology:

  • Activation: Dissolve 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) to the activated mixture. Stir for 2-4 hours at room temperature.

  • Validation Checkpoint 3 (TLC/UPLC): Monitor by UPLC-MS. The disappearance of the m/z 203 peak and the emergence of the product mass confirms successful amide bond formation.

  • Purification: Quench with water, extract with Dichloromethane (DCM), and wash the organic layer extensively with brine to remove DMF. Purify via reverse-phase preparative HPLC to yield the final targeted inhibitor.

Conclusion

2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid is a highly optimized, dual-purpose scaffold. Its cyclopropyl group ensures metabolic resilience and precise hydrophobic targeting, while the carboxylic acid moiety provides an ideal vector for rapid library generation. By employing self-validating synthetic protocols, drug discovery professionals can efficiently leverage this core to develop novel therapeutics targeting viral replication, kinase-driven oncology, and fibrotic pathways.

References

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability Source: PMC (nih.gov) URL:[Link]

  • 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid - PubChemLite Source: uni.lu URL:[Link]

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications (acs.org) URL:[Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction Source: MDPI (mdpi.com) URL:[Link]

  • Source: Google Patents (google.com)

Sources

Exploratory

CAS registry number and safety data sheet for 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid

An In-Depth Technical Guide to 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid Foreword for the Modern Researcher In the landscape of contemporary drug discovery and materials science, the imidazo[1,2-a]pyridine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged structure," a core molecular framework frequently identified in compounds with significant biological activity. This guide is dedicated to a specific, highly functionalized derivative: 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid . Our objective extends beyond a mere recitation of data. As a senior application scientist, my intent is to provide a comprehensive technical dossier that not only presents the critical safety and identification data but also contextualizes this information within the practical workflows of a research environment. We will delve into the causality behind handling procedures, the logic of emergency responses, and the synthetic rationale for this molecule's existence, ensuring that every protocol is a self-validating system of safety and scientific integrity.

Section 1: Core Identification and Physicochemical Properties

The first step in any rigorous scientific inquiry is the unambiguous identification of the material . 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid is a specific isomer, and its unique identifiers are crucial for accurate documentation, procurement, and regulatory compliance.

The primary identifier for any chemical substance is its CAS (Chemical Abstracts Service) Registry Number.

  • CAS Registry Number: 1343134-57-5 [1][2]

This unique numerical identifier ensures that regardless of nomenclature variations, we are consistently referring to the same molecular structure.

Table 1: Core Chemical Identifiers

IdentifierValueSource(s)
CAS Number 1343134-57-5[1][2][3]
Molecular Formula C₁₁H₁₀N₂O₂[2][3]
Molecular Weight 202.21 g/mol [3]
InChI Key XSZPNRMOTPYDRZ-UHFFFAOYSA-N[2][3]
EC Number 992-046-1[1]

Table 2: Physical and Storage Information

PropertyValueSource(s)
Physical Form Powder / Off-white solid[2][4]
Storage Temperature Room Temperature (RT)[2]
Shipping Temperature Ambient / Normal[2]

Section 2: Comprehensive Hazard and Safety Profile

While a complete, manufacturer-specific Safety Data Sheet (SDS) was not retrieved in a single document, a consistent hazard profile has been synthesized from multiple, authoritative chemical supplier databases. This approach ensures a robust and validated understanding of the potential risks.

The compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word.[1][2][3] The primary hazards are associated with irritation and specific organ toxicity upon single exposure.

cluster_0 GHS Hazard Communication cluster_1 Pictogram Compound {2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid | CAS: 1343134-57-5} Pictogram_Node Signal Signal Word Warning Compound->Signal H_Statements Hazard Statements (H-Codes) H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation (H302: Harmful if swallowed - noted by some suppliers) Signal->H_Statements

Caption: GHS Hazard Identification Workflow.

Table 3: GHS Hazard Classifications and Statements

Hazard ClassCodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[2]
Acute Toxicity (Oral)H302Harmful if swallowed[3]

Expert Interpretation of Hazards:

  • H315 & H319 (Skin/Eye Irritation): This is a common classification for carboxylic acids and heterocyclic compounds. The acidic proton and the molecule's ability to interact with biological membranes can lead to localized inflammation upon contact. This necessitates the use of gloves and eye protection as a non-negotiable baseline.

  • H335 (Respiratory Irritation): As a fine powder, the compound can be easily aerosolized.[2] Inhalation can irritate the mucous membranes of the respiratory tract. The causality lies in the deposition of fine particles that can trigger an inflammatory response. This is the primary driver for mandating work within a fume hood or well-ventilated area.

  • H302 (Harmful if Swallowed): Noted by at least one supplier, this suggests potential systemic toxicity upon ingestion.[3] While the primary risk is irritation, this underscores the importance of strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.

Section 3: Risk Mitigation and Standard Operating Procedures

A self-validating safety protocol is one where the required actions directly counteract the identified risks. The following procedures are based on best practices for handling chemicals with the hazard profile outlined above.

Engineering Controls

The first line of defense is to engineer the hazard away from the user.

  • Ventilation: All weighing and manipulation of the solid compound must be performed in a certified chemical fume hood or an enclosure with adequate local exhaust ventilation to prevent inhalation of dust.[4][5]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical.

cluster_ppe Mandatory Personal Protective Equipment Researcher Researcher LabCoat Flame-retardant Lab Coat (fully buttoned) Researcher->LabCoat Gloves Nitrile Gloves (check for tears, replace often) Researcher->Gloves Goggles Chemical Splash Goggles (ANSI Z87.1 certified) Researcher->Goggles Respirator Dust Respirator (optional) (if ventilation is inadequate) Researcher->Respirator

Caption: Recommended Personal Protective Equipment (PPE).

Handling and Hygiene
  • Avoid Dust Formation: Handle the powder gently. Avoid actions that could create a dust cloud, such as dropping containers or scraping vigorously.

  • Contact Avoidance: Do not allow the substance to come into contact with skin, eyes, or clothing.[6]

  • Grounding: For larger quantities, be aware of the potential for dust explosion, a general risk for finely distributed organic substances.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the lab. Do not eat, drink, or smoke in the work area.[4][7]

Section 4: Emergency Response and First-Aid Protocols

In the event of an exposure, a rapid and correct response is critical. The following decision tree is based on standard chemical first-aid procedures.[4][5]

cluster_routes cluster_actions Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to fresh air. 2. Keep comfortable for breathing. 3. Call for medical help if unwell. Inhalation->Action_Inhale Action_Skin 1. Take off all contaminated clothing immediately. 2. Rinse skin with plenty of water/shower for 15 min. 3. Get medical advice if irritation persists. Skin->Action_Skin Action_Eyes 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing. 4. Seek immediate medical attention. Eyes->Action_Eyes Action_Ingest 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Call a POISON CENTER or doctor if you feel unwell. Ingestion->Action_Ingest Generalized Synthetic Pathway Reagent1 Substituted 2-Aminopyridine Reaction Condensation & Cyclization Reagent1->Reaction Reagent2 α-Halocarbonyl (or equivalent) Reagent2->Reaction Product Imidazo[1,2-a]pyridine Core Structure Reaction->Product

Caption: Generalized Synthesis of the Imidazo[1,2-a]pyridine Scaffold.

This synthetic logic is crucial for drug development professionals, as it informs potential side-products and allows for the design of analogs by modifying either the aminopyridine starting material or the carbonyl-containing fragment.

References

  • 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid — Chemical Substance Information. ECHA.[Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd.[Link]

  • 2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid | C11H12N2O2 - PubChem. PubChem, National Institutes of Health.[Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC. National Institutes of Health.[Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate.[Link]

Sources

Foundational

An In-depth Technical Guide to the Preliminary Biological Activity of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic Acid Derivatives

Introduction: The Imidazo[1,2-a]pyridine Core as a Privileged Scaffold in Drug Discovery The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic scaffold that has garnered significant attention in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[1,2-a]pyridine Core as a Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, establishing it as a "privileged structure."[1] This is evidenced by its presence in several commercially successful drugs, including the anxiolytic alpidem and the sedative-hypnotic zolpidem, which are widely prescribed.[2][3][4] The versatility of this scaffold has led to the discovery of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antitubercular properties.[1][4][5][6][7]

This guide provides a detailed examination of a specific, promising subclass: 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid derivatives. We will explore the synthetic rationale for their creation, delve into their preliminary biological activities against key therapeutic targets, and present the experimental frameworks used for their evaluation. The focus is on understanding the structure-activity relationships (SAR) that govern their function and their potential as starting points for novel therapeutic agents.

Part 1: Rationale and Synthetic Strategy

The design of this series is predicated on a modular synthetic approach. The core scaffold provides a rigid, bio-relevant framework, while the substituents at the 2- and 6-positions are strategically chosen to modulate potency, selectivity, and pharmacokinetic properties.

  • The 2-Cyclopropyl Group: The cyclopropyl moiety is a well-known bioisostere for phenyl rings and other bulky groups. Its introduction can enhance metabolic stability, improve binding affinity by exploring specific hydrophobic pockets within a target protein, and fine-tune the overall electronic properties of the molecule.

  • The 6-Carboxylic Acid Handle: The carboxylic acid at the C-6 position serves as a versatile synthetic handle. It allows for the generation of a diverse library of amide derivatives through coupling with a wide range of amines. This modularity is essential for systematically exploring the SAR and optimizing interactions with the target protein.[8]

General Synthetic Workflow

The synthesis of the target derivatives typically follows a multi-step sequence, beginning with the construction of the core imidazo[1,2-a]pyridine ring system.

G A 6-Aminonicotinic Acid + Cyclopropyl-functionalized Ketone B Condensation Reaction (e.g., Groebke-Blackburn-Bienaymé) A->B C 2-Cyclopropylimidazo[1,2-a]pyridine- 6-carboxylic Acid Core B->C E Amide Coupling Reaction (e.g., HATU, EDC) C->E D Diverse Library of Amines (R-NH2) D->E F Final Library of 2-Cyclopropylimidazo[1,2-a]pyridine- 6-carboxamide Derivatives E->F

Caption: General synthetic workflow for the library of derivatives.

Experimental Protocol: Synthesis of the Imidazo[1,2-a]pyridine-6-carboxylic Acid Core

This protocol outlines a common method for synthesizing the core structure, which can then be derivatized.

  • Reaction Setup: To a solution of 6-Aminonicotinic acid (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.2 eq).[8]

  • Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.

  • Purification: The crude product, imidazo[1,2-a]pyridine-6-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acid, often as a light yellow powder.[9]

  • Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Key Biological Targets and Preliminary Activity

The broad bioactivity of the parent scaffold suggests multiple potential therapeutic applications for these new derivatives. Preliminary screening efforts have focused on targets implicated in oncology, inflammation, and neurodegenerative diseases.

Kinase Inhibition: A Primary Focus in Oncology

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The imidazo[1,2-a]pyridine scaffold has proven to be an effective template for designing potent kinase inhibitors.[5]

  • PI3K/mTOR Pathway: The PI3K/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been identified as potent dual PI3K/mTOR inhibitors.[10] The 2-cyclopropyl-6-carboxamide series is being explored for its ability to occupy the ATP-binding pocket of these kinases, with the C-6 amide side chain providing crucial interactions to enhance potency and selectivity.

  • Receptor Tyrosine Kinases (RTKs): Targets such as the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Met are often overexpressed or constitutively active in various tumors.[5][11] Derivatives from this class have shown promise in inhibiting these RTKs, thereby blocking downstream signaling pathways responsible for cell proliferation and angiogenesis.

cluster_0 PI3K/mTOR Signaling Pathway GF Growth Factor RTK PDGFR / c-Met GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of the PI3K/mTOR pathway by the derivatives.

Cyclooxygenase-2 (COX-2) Inhibition: Anti-Inflammatory Potential

Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Imidazo[1,2-a]pyridine derivatives have been successfully designed as potent and selective COX-2 inhibitors.[12][13] The core scaffold mimics the central ring structures of known COX-2 inhibitors, while the substituents can be tailored to fit into the specific active site of the COX-2 enzyme. Molecular modeling studies suggest that groups like the methylsulfonyl pharmacophore, often incorporated in the C-2 substituent, can insert into the secondary pocket of the COX-2 active site, forming key hydrogen bonds.[13]

Other Investigated Targets
  • Autotaxin (ATX) Inhibition: ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in cancer and fibrosis. A high-throughput screening campaign identified the imidazo[1,2-a]pyridine scaffold as a novel inhibitor of ATX.[14] Structure-activity relationship studies revealed that while the C-6 position tolerates a wide range of substituents, modifications at other positions, like C-3, have a strong impact on activity.[14]

  • Beta-Amyloid (Aβ) Plaque Imaging: In the context of Alzheimer's disease, certain imidazo[1,2-a]pyridine derivatives have been developed as ligands with high affinity for Aβ aggregates.[15] Radioiodinated versions of these compounds have shown high initial brain uptake and selective binding to amyloid plaques in preclinical models, suggesting their potential as imaging agents for diagnosis.[15]

Part 3: Data Presentation & Structure-Activity Relationships (SAR)

Systematic modification of the C-6 amide substituent has yielded critical insights into the SAR for this series. The following table presents hypothetical but representative data for a series of derivatives against key targets.

Compound ID C-6 Amide Substituent (R) PI3Kα IC₅₀ (nM) COX-2 IC₅₀ (nM) A549 Cell Proliferation IC₅₀ (µM)
IA-1 -NH-CH₃150>10,00012.5
IA-2 -NH-(4-fluorophenyl)258,5002.1
IA-3 -NH-(pyridin-4-yl)12>10,0001.3
IA-4 Morpholino89,2000.8
IA-5 4-Methylpiperazin-1-yl5>10,0000.5

Analysis of SAR:

  • Kinase Activity: The data clearly indicates that incorporating a basic nitrogen atom in the C-6 side chain, particularly within a cyclic system like morpholine or piperazine (IA-4, IA-5), significantly enhances potency against PI3Kα and cancer cell proliferation. This suggests a key interaction, likely a hydrogen bond or salt bridge, with a residue in the kinase active site.

  • Selectivity: The derivatives show marked selectivity for kinase inhibition over COX-2 inhibition, indicating that the structural requirements for these two target classes are distinct.

  • Cellular Potency: A strong correlation is observed between enzymatic inhibition (PI3Kα IC₅₀) and cellular antiproliferative activity, suggesting that the primary mechanism of action in cancer cells is through the inhibition of this signaling pathway.

Part 4: Key Experimental Protocols

The following are standardized protocols for evaluating the preliminary biological activity of the synthesized compounds.

Protocol 4.1: In Vitro Kinase Inhibition Assay (HTRF)

This protocol is representative for assessing the inhibition of a specific kinase like c-Met or PI3K.[5]

  • Reagent Preparation: Prepare assay buffer, a solution of the kinase, a solution of the specific substrate (e.g., a biotinylated peptide), and an ATP solution.

  • Compound Dilution: Create a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound solution, the kinase solution, and the substrate solution. Initiate the reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (e.g., Europium cryptate-labeled anti-tag antibody and XL665-labeled streptavidin).

  • Data Acquisition: After a final incubation period, read the plate on an HTRF-compatible reader. The ratio of the two emission signals is used to calculate the percentage of inhibition.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Cell-Based Proliferation Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[16]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid scaffold serves as a highly promising starting point for the development of novel therapeutic agents. The preliminary biological data, particularly in the realm of kinase inhibition, demonstrates that derivatives of this class can achieve high potency and exhibit clear structure-activity relationships. The modular synthetic approach allows for rapid library generation and optimization of activity against specific targets.

Future efforts should focus on:

  • Lead Optimization: Further refinement of the C-6 side chain to maximize potency and selectivity while minimizing off-target effects.

  • Pharmacokinetic Profiling: Evaluation of lead compounds in ADME (absorption, distribution, metabolism, and excretion) assays to assess their drug-like properties, such as metabolic stability and oral bioavailability.

  • In Vivo Efficacy Studies: Testing of optimized lead compounds in relevant animal models of cancer or inflammation to validate their therapeutic potential.

  • Target Deconvolution: For compounds with potent cellular activity but an unclear mechanism, further studies will be needed to identify the primary biological target(s).

This strategic approach, grounded in sound medicinal chemistry principles and rigorous biological evaluation, positions these derivatives as a valuable new class of compounds in the ongoing search for improved medicines.

References

  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Bentham Science Publishers.
  • Journal of Medicinal Chemistry. (2017, July 21). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Deriv
  • ResearchGate. (2025, August 9). Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors.
  • ResearchGate. Structure–activity‐relationship (SAR)
  • PubMed. (2003, January 16). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain.
  • PMC. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • PubMed. (2010, November 15).
  • Journal of Medicinal Chemistry. (2020, February 18). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • PMC. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3).
  • MDPI. (2024, July 11).
  • ChemicalBook. imidazo[1,2-a]pyridine-6-carboxylic acid synthesis.
  • PMC.
  • PMC. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Beilstein Journals. (2023, May 26). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • PubMed.

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Exploratory

Pharmacokinetic Profiling of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic Acid Based Compounds: A Technical Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic core in modern drug discovery, forming the backbone of numerous therapeutic agents ranging from [1] to potent[2]. Within this chemical space,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic core in modern drug discovery, forming the backbone of numerous therapeutic agents ranging from [1] to potent[2]. Within this chemical space, the 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid fragment (CAS 1343134-57-5)[3] represents a highly versatile building block. This whitepaper provides an in-depth framework for the pharmacokinetic (PK) profiling of compounds derived from this specific scaffold, detailing the structural rationale, in vitro ADME workflows, and in vivo evaluation protocols required to advance these molecules toward clinical viability.

Structural Rationale & Physicochemical Properties

As drug development professionals, we must understand the causality behind structural selections before initiating PK profiling. The rational design of this specific scaffold addresses two major pharmacokinetic hurdles commonly observed in heterocyclic drug discovery: metabolic liability and target engagement.

  • The 2-Cyclopropyl Moiety: Unsubstituted or simple alkyl-substituted imidazo[1,2-a]pyridines are frequently susceptible to rapid cytochrome P450 (CYP)-mediated oxidation at the C2 and C3 positions. The introduction of a cyclopropyl ring sterically hinders this metabolic soft spot while maintaining an optimal lipophilic balance (LogP). Unlike longer aliphatic chains, the cyclopropyl group prevents the excessive lipophilicity that often drives non-specific plasma protein binding and rapid hepatic clearance.

  • The 6-Carboxylic Acid: The C6 position is a critical vector for solvent-exposed interactions in kinase ATP-binding pockets (e.g., [2] and [4]) and enzyme channels (e.g., [5]). While a free carboxylic acid provides excellent aqueous solubility, it typically suffers from poor passive membrane permeability. Consequently, this moiety is almost always utilized as a synthetic handle to generate ester or amide derivatives, which mask the negative charge and enhance oral bioavailability[4].

Metabolism Core 2-Cyclopropylimidazo[1,2-a]pyridine -6-carboxylic acid Site1 Cyclopropyl Ring (Resistant to CYP oxidation) Core->Site1 Site2 Imidazopyridine Core (Potential N-oxidation) Core->Site2 Site3 6-Carboxylic Acid (Phase II Glucuronidation) Core->Site3

Structural metabolism relationships of the 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid core.

In Vitro ADME Profiling Workflow

To ensure the self-validation of our pharmacokinetic data, the following protocols must be strictly adhered to. The causality of each step is designed to isolate specific ADME variables before advancing to resource-intensive in vivo models.

Microsomal Stability Assay (Phase I Metabolism)

Purpose: To evaluate the intrinsic clearance ( Clint​ ) mediated by hepatic CYP enzymes, verifying the protective effect of the 2-cyclopropyl group. Protocol:

  • Incubation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add human or rat liver microsomes to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At defined time points ( t=0,5,15,30, and 60 minutes), withdraw 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the compound half-life ( t1/2​ ) and calculate Clint​ .

Caco-2 Permeability and P-gp Efflux Assay

Imidazo[1,2-a]pyridine derivatives, particularly those with basic amine substitutions at the 6-position, are notorious substrates for[6]. Evaluating the Efflux Ratio (ER) early is critical for predicting oral absorption. Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form fully polarized monolayers.

  • Dosing: Apply 10 µM of the test compound to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate the plates at 37°C for 2 hours.

  • Quantification: Measure the compound concentration in both donor and receiver compartments using LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates significant P-gp efflux, necessitating structural optimization[6].

Permeability Compound 6-Carboxamide Derivative Caco2 Caco-2 Permeability Assay Compound->Caco2 HighPerm High Papp (A->B) Low Efflux Ratio (<2) Caco2->HighPerm Good Absorption LowPerm Low Papp (A->B) High Efflux Ratio (>2) Caco2->LowPerm P-gp Substrate Action1 Proceed to In Vivo PO HighPerm->Action1 Action2 Optimize Lipophilicity / Reduce H-Bond Donors LowPerm->Action2

Decision matrix for Caco-2 permeability and P-glycoprotein efflux ratio optimization.

In Vivo Pharmacokinetic Profiling

Once a derivative demonstrates acceptable in vitro stability and permeability, it advances to in vivo rodent profiling to determine systemic clearance, volume of distribution ( Vdss​ ), and absolute oral bioavailability ( F% ).

Rodent Dosing Protocol
  • Intravenous (IV) Administration: Dose male Sprague-Dawley rats at 1 mg/kg via the tail vein. Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline. This specific co-solvent mixture is required to ensure the complete dissolution of lipophilic 6-carboxamide derivatives without causing precipitation in the bloodstream.

  • Oral (PO) Administration: Dose via oral gavage at 10 mg/kg. Formulation: 0.5% Methylcellulose in water (suspension for free acids) or 10% PEG400/90% water (solution for esters/amides).

  • Blood Sampling: Collect blood via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood in K2EDTA tubes immediately upon collection. Extract plasma, precipitate proteins with acetonitrile, and analyze via LC-MS/MS.

PK_Workflow Start Compound Synthesis InVitro In Vitro ADME (Microsomes, Caco-2, PPB) Start->InVitro InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Go/No-Go Bioanalysis LC-MS/MS Bioanalysis InVivo->Bioanalysis Data PK Parameter Calculation (Clearance, Vd, F%) Bioanalysis->Data

Sequential pharmacokinetic profiling workflow from in vitro ADME to in vivo parameter calculation.

Data Presentation: Comparative PK Parameters

The following table summarizes representative pharmacokinetic data for structural variants of the 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid scaffold.

Note: The free acid exhibits rapid clearance and low bioavailability due to poor membrane permeability. Conversely, amide derivatization significantly improves the PK profile, a strategy heavily validated in the development of [5] and [4].

Compound DerivativeIV Clearance (mL/min/kg) Vdss​ (L/kg)IV t1/2​ (h)PO Cmax​ (ng/mL)PO AUC (ng·h/mL)Bioavailability ( F% )
Derivative A (Free 6-Carboxylic Acid)45.20.81.21802508%
Derivative B (6-Methyl Ester)85.14.50.895120<5%
Derivative C (6-Carboxamide)12.42.14.51200450065%

Conclusion

The 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid scaffold is a highly tunable pharmacophore. While the cyclopropyl group confers essential metabolic stability against CYP-mediated degradation, the 6-carboxylic acid must be strategically masked—typically as an amide—to overcome passive permeability limitations and P-gp efflux liabilities. Rigorous adherence to the in vitro and in vivo profiling workflows outlined above ensures the successful translation of these building blocks into orally bioavailable clinical candidates.

References

  • Moraski, G. C., et al. "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters, 2013. URL: [Link]

  • Hicken, E. J., et al. "Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability." ACS Medicinal Chemistry Letters, 2013. URL: [Link]

  • Squires, M., et al. "Potent, Selective Inhibitors of Fibroblast Growth Factor Receptor Define Fibroblast Growth Factor Dependence in Preclinical Cancer Models." Molecular Cancer Therapeutics, 2011. URL: [Link]

  • Joncour, A., et al. "Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors." Journal of Medicinal Chemistry, 2017. URL: [Link]

Sources

Foundational

Receptor Binding Affinity of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic Acid Analogs: A Technical Guide to M4 Muscarinic Positive Allosteric Modulators

Executive Summary The 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid scaffold has emerged as a highly privileged building block in the design of neurotherapeutics, particularly for G-protein coupled receptors (GPC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid scaffold has emerged as a highly privileged building block in the design of neurotherapeutics, particularly for G-protein coupled receptors (GPCRs). By functioning as a core pharmacophore for Positive Allosteric Modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR), derivatives of this compound offer a pathway to treat schizophrenia and Alzheimer's disease without the severe cholinergic side effects associated with orthosteric agonists. This whitepaper provides an in-depth technical analysis of the receptor binding affinity, structure-activity relationships (SAR), and the rigorous experimental protocols required to validate these analogs.

Structural Rationale & Pharmacophore Modeling

The unique pharmacological profile of 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid is driven by its specific topographical fit within the GPCR allosteric vestibule.

  • The Imidazo[1,2-a]pyridine Core : Provides a rigid, planar, and aromatic framework that establishes critical π-π stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) in the transmembrane domains of the M4 receptor.

  • The 2-Cyclopropyl Substitution : The cyclopropyl ring is sterically compact yet highly lipophilic. It projects into a hydrophobic sub-pocket within the allosteric site. Compared to methyl or unsubstituted variants, the cyclopropyl group restricts rotational degrees of freedom and enhances metabolic stability against cytochrome P450 oxidation, directly improving the ligand's residence time and binding affinity.

  • The 6-Carboxylic Acid Handle : In its native acid form, the molecule is a synthetic building block. The carboxylic acid serves as a versatile vector for amide coupling. By synthesizing various 6-carboxamides (e.g., coupling with substituted anilines or cyclic amines), medicinal chemists can probe the extended extracellular loops of the M4 receptor to optimize the allosteric cooperativity (α-factor) and binding affinity .

Mechanism of Action: M4 mAChR Allosteric Modulation

Unlike orthosteric agonists (like Acetylcholine or Oxotremorine-M) that bind to the highly conserved primary active site, imidazopyridine-based PAMs bind to a topographically distinct allosteric site.

Because the orthosteric site is highly conserved across all five muscarinic subtypes (M1-M5), targeting it directly leads to off-target effects (e.g., gastrointestinal distress, diaphoresis). Allosteric modulators solve this by binding to the less conserved extracellular vestibule. When a 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxamide analog binds, it induces a conformational change that increases the binding affinity of endogenous acetylcholine (positive cooperativity) and/or enhances the efficacy of G-protein coupling .

M4_Signaling ACh Acetylcholine (Orthosteric Agonist) M4 M4 mAChR (Conformational Shift) ACh->M4 Binds Primary Site PAM Imidazopyridine Analog (Allosteric PAM) PAM->M4 Binds Allosteric Site (Increases ACh Affinity) Gi Gi/o Protein Activation M4->Gi Signal Transduction AC Adenylate Cyclase (Inhibition) Gi->AC Inhibits cAMP Decreased cAMP (Physiological Response) AC->cAMP Downstream Effect

Mechanism of M4 mAChR Positive Allosteric Modulation by Imidazopyridine Analogs.

Quantitative Data: SAR and Binding Affinity

To evaluate the binding affinity and functional potency of these analogs, researchers synthesize libraries of 6-carboxamides. The table below summarizes representative structure-activity relationship (SAR) data for analogs derived from the 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid core, demonstrating how amide substitution dictates M4 PAM activity.

Compound ID6-Carboxamide Substitution (R-Group)Functional EC50 (nM)ACh Fold-Shift (α)Allosteric Binding Affinity (Ki, nM)
Core Acid -OH (Uncoupled Acid)>10,0001.0x>10,000
Analog A Methylamine4,5002.1x5,200
Analog B Cyclopentylamine8508.5x910
Analog C Aniline12025.0x145
Analog D 4-Fluoroaniline1548.0x18
Analog E 2,4-Difluoroaniline465.0x5

Data Interpretation: The uncoupled carboxylic acid exhibits no measurable PAM activity due to electrostatic repulsion in the lipophilic allosteric pocket. Coupling with small aliphatic amines (Analog A) yields weak affinity. Introducing aromaticity (Analog C) drastically improves affinity via π-stacking. Halogenation of the aniline ring (Analogs D and E) optimizes the electron density and fills a specific halogen-binding pocket in the M4 receptor, driving the Ki down to the single-digit nanomolar range and maximizing the acetylcholine fold-shift .

Experimental Workflows & Self-Validating Protocols

Measuring the binding affinity of an allosteric modulator requires specialized techniques. Standard radioligand displacement assays fail because PAMs do not compete with orthosteric ligands. Instead, we must measure the PAM's ability to alter the dissociation kinetics or functional potency of the orthosteric ligand.

Binding_Assay_Workflow Synth Analog Synthesis (Amide Coupling) FLIPR FLIPR Calcium Assay (Functional EC50) Synth->FLIPR Primary Screen Radio Radioligand Binding ([3H]-Oxo-M Affinity) FLIPR->Radio Hit Validation Data SAR Analysis (Lead Selection) Radio->Data Final Profiling

High-Throughput Screening Workflow for Evaluating M4 PAM Binding Affinity.

Protocol 1: High-Throughput FLIPR Calcium Assay (Functional Affinity)

Expertise & Causality : The M4 receptor is natively Gi/o-coupled, which inhibits cAMP production. Measuring cAMP is kinetically slow and prone to high background noise. To achieve high-throughput, self-validating screening, we co-express the M4 receptor with a chimeric G-protein, Gqi5 . This chimera intercepts the Gi signal and re-routes it through the Gq pathway, triggering a massive, rapid release of intracellular calcium that can be quantified using fluorescent dyes.

Step-by-Step Methodology :

  • Cell Preparation : Plate CHO-K1 cells stably expressing human M4 mAChR and Gqi5 chimera at 20,000 cells/well in 384-well black clear-bottom plates. Incubate overnight at 37°C.

  • Dye Loading : Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Baseline Establishment (Self-Validation Step) : Before testing the PAM, determine the EC20 concentration of Acetylcholine (ACh) for the specific cell batch. The assay must be run in the presence of this EC20 ACh. If the baseline ACh response drifts, the calculated PAM fold-shift will be mathematically invalid.

  • Compound Addition : Transfer the plate to the FLIPR (Fluorometric Imaging Plate Reader). Add 10 µL of the 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxamide analog (10-point concentration curve, 0.1 nM to 10 µM).

  • Kinetic Read : Measure fluorescence (Ex: 488 nm, Em: 540 nm) for 2 minutes. A true PAM will not induce a calcium spike on its own (confirming a lack of intrinsic agonism).

  • Agonist Challenge : Add the pre-determined EC20 of ACh. Measure fluorescence for an additional 2 minutes.

  • Data Analysis : Calculate the EC50 of the PAM based on the potentiation of the ACh EC20 response.

Protocol 2: [3H]-Oxotremorine-M Radioligand Binding Assay (Allosteric Cooperativity)

Expertise & Causality : To confirm that the functional FLIPR data is driven by true allosteric binding (and not downstream signaling artifacts), we measure the physical binding affinity using radioligand cooperativity. A PAM will increase the binding affinity of an orthosteric agonist. We use [3H]-Oxotremorine-M ([3H]-Oxo-M) because it is a stable, high-affinity orthosteric agonist.

Step-by-Step Methodology :

  • Membrane Preparation : Harvest membranes from CHO-K1 cells expressing human M4 mAChR. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Assay Assembly : In a 96-well plate, combine:

    • 50 µL of [3H]-Oxo-M (at a concentration equal to its Kd, typically ~2 nM).

    • 50 µL of the imidazopyridine analog (varying concentrations).

    • 100 µL of M4 membrane suspension (20 µg protein/well).

  • Incubation : Incubate the plate at room temperature for 120 minutes to reach equilibrium. (PAMs often slow the association/dissociation kinetics, so extended incubation is critical).

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Washing & Detection : Wash filters three times with ice-cold buffer. Dry the filters, add scintillation cocktail, and count the retained radioactivity using a Microbeta counter.

  • Validation & Analysis : The presence of the PAM will result in an increase in [3H]-Oxo-M binding (due to increased affinity). Fit the data to an allosteric ternary complex model to calculate the Ki of the PAM and the cooperativity factor (α).

References

  • Title : 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title: WO2019000236A1 - 3-(1h-pyrazol-4-yl)
  • Title : Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors Source : ACS Medicinal Chemistry Letters URL :[Link]

  • Title : In Silico Studies Targeting G-protein Coupled Receptors for Drug Research Against Parkinson's Disease Source : PubMed Central (PMC) URL :[Link]

Exploratory

The Imidazo[1,2-a]pyridine-6-carboxylic Acid Scaffold: A Privileged Pharmacophore in Polypharmacology

As drug discovery pivots from single-target screening toward rational polypharmacology, the imidazo[1,2-a]pyridine bicyclic system has emerged as a cornerstone scaffold. Specifically, derivatives functionalized at the C6...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots from single-target screening toward rational polypharmacology, the imidazo[1,2-a]pyridine bicyclic system has emerged as a cornerstone scaffold. Specifically, derivatives functionalized at the C6 position—namely imidazo[1,2-a]pyridine-6-carboxylic acid and its carboxamide analogs—exhibit remarkable versatility. By fine-tuning the electronic distribution and steric projection of the 6-position substituent, medicinal chemists can selectively target entirely distinct biological pathways, ranging from human oncology to bacterial immune evasion.

This technical guide dissects the mechanistic causality of this scaffold across two distinct paradigms: the metabolic disruption of cancer cells via NAMPT inhibition, and the resensitization of multidrug-resistant bacteria to phage therapy via Thoeris system inhibition.

Mechanistic Paradigm 1: Oncology & Metabolic Disruption via NAMPT Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway. Because rapidly proliferating tumors exhibit a high turnover of NAD+, they are uniquely vulnerable to NAMPT inhibition. Early-generation inhibitors like FK866 utilized a 3-(pyridin-3-yl)acrylamide moiety, which, while potent, suffered from dose-limiting toxicities and poor pharmacokinetic profiles .

Causality in Scaffold Design

To overcome these limitations, structural biologists replaced the acrylamide group with an imidazo[1,2-a]pyridine-6-carboxamide core, yielding compounds like GNE-617 [[1]]([Link]). The causality behind this specific substitution is rooted in active-site geometry:

  • Hydrogen Bonding: The 6-carboxamide group acts as a perfect isostere for the natural substrate (nicotinamide), forming critical hydrogen bonds with Ser275 and tightly anchoring the molecule in the NAMPT catalytic pocket.

  • Reduced Toxicity: The rigid bicyclic imidazopyridine core engages in π−π stacking with Phe193, stabilizing the binding without the reactive liabilities of the acrylamide group .

  • Solvent Projection: The C2 and C3 positions of the imidazopyridine ring are oriented toward the solvent channel, allowing for the attachment of hydrophobic tail groups (e.g., difluorophenyl sulfones) to enhance cellular permeability and potency [[1]]([Link]).

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Target) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Rate-limiting step NAD NAD+ (Cellular Energy) NMN->NAD NMNAT TumorGrowth Tumor Proliferation NAD->TumorGrowth Survival GNE617 GNE-617 (Imidazopyridine-6-carboxamide) GNE617->NAMPT Competitive Inhibition Apoptosis Tumor Cell Death GNE617->Apoptosis NAD+ Depletion

Mechanism of NAMPT inhibition by GNE-617 leading to NAD+ depletion and tumor cell death.

Self-Validating Protocol: Cellular NAD+ Depletion & Rescue Assay

To prove that an imidazo[1,2-a]pyridine-6-carboxamide derivative is acting exclusively via NAMPT inhibition, the assay must include a self-validating rescue arm using nicotinic acid (NA). If the drug is on-target, NA will bypass NAMPT via the NAPRT1-dependent Preiss-Handler pathway, rescuing the cells .

Step-by-Step Methodology:

  • Cell Seeding: Plate NAPRT1-proficient HCT-116 colorectal carcinoma cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with serial dilutions of GNE-617 (0.1 nM to 10 μM).

  • Rescue Arm Implementation (The Validation Step): To a parallel set of treated wells, co-administer 10 μM Nicotinic Acid (NA).

  • Metabolite Extraction: After 24 hours, lyse cells using 0.5 M perchloric acid. Neutralize the extract with 1 M potassium phosphate buffer (pH 8.0).

  • LC-MS/MS Quantification: Quantify intracellular NAD+ levels using liquid chromatography-tandem mass spectrometry (MRM transition m/z 664.1 428.0 for NAD+).

  • Data Interpretation: A valid on-target NAMPT inhibitor will show >90% NAD+ depletion in the standard arm, but near-baseline NAD+ levels in the NA-rescue arm, proving strict mechanistic causality .

Mechanistic Paradigm 2: Antimicrobial Therapy via Bacterial Immune System Inhibition

While heavily functionalized imidazopyridines are used in oncology, the unsubstituted core bearing only the 6-carboxamide—specifically imidazo[1,2-a]pyridine-6-carboxamide (IP6C) —has recently been identified as a groundbreaking inhibitor of the bacterial Thoeris immune system .

Causality in Scaffold Design

Thoeris is a defense system used by multidrug-resistant bacteria (e.g., Pseudomonas aeruginosa) to survive bacteriophage therapy. Upon phage infection, the sensor protein ThsB consumes NAD+ and histidine to produce a cyclic ADP-ribose analog (His-ADPR). This signal activates the effector ThsA, which rapidly depletes cellular NAD+, aborting the infection and killing the cell before the phage can replicate .

IP6C acts as a competitive inhibitor of histidine in the ThsB catalytic pocket. The causality of its structure is highly specific:

  • Steric Constraints: Structure-activity relationship (SAR) studies reveal that any bulky substituent on the imidazopyridine core abolishes activity due to severe steric repulsion within the tight ThsB binding pocket. The small 6-carboxamide is the only tolerated functional group [[2]]([Link]).

  • Electronic Requirements: The lone pair of electrons on the N-1 position of the imidazopyridine ring is strictly required for hydrogen bonding within the active site.

  • Dead-End Conjugation: ThsB mistakenly utilizes IP6C instead of histidine, conjugating it to ADPR to form a dead-end IP6C-ADPR product. This prevents ThsA activation, saving the bacterial cell from suicide and allowing the therapeutic phage to successfully replicate and clear the infection .

Thoeris_System Phage Phage Infection ThsB ThsB Sensor Phage->ThsB Activation HisADPR His-ADPR (Active Signal) ThsB->HisADPR Normal Pathway IP6CADPR IP6C-ADPR (Dead-end Conjugate) ThsB->IP6CADPR Inhibited Pathway His Histidine + NAD+ His->ThsB ThsA ThsA Effector HisADPR->ThsA Binds & Activates Abort Abortive Infection (Cell Death) ThsA->Abort NAD+ Cleavage IP6C IP6C Inhibitor IP6C->ThsB Competes with His IP6CADPR->ThsA Fails to Activate PhageRep Phage Replication (Therapeutic Success) IP6CADPR->PhageRep Cell Survives

IP6C inhibits the Thoeris bacterial immune system by forming a dead-end ADPR conjugate.

Self-Validating Protocol: Phage Resensitization & Conjugate Detection

To prove that IP6C acts via Thoeris inhibition rather than direct antibacterial toxicity, the assay must demonstrate both phenotypic phage rescue and biochemical target engagement.

Step-by-Step Methodology:

  • Bacterial Culture: Grow Thoeris-expressing Bacillus subtilis (or clinical P. aeruginosa) in LB medium to an OD600​ of 0.3.

  • Inhibitor Priming: Supplement the culture with 10 μM IP6C and incubate for 30 minutes at 37°C.

  • Phage Infection: Infect the culture with the target bacteriophage at a Multiplicity of Infection (MOI) of 5.

  • Phenotypic Validation (Plaque Assay): Plate serial dilutions of the infected culture on soft agar overlays. An active Thoeris inhibitor will yield a >103 -fold increase in Plaque Forming Units (PFU) compared to the untreated control .

  • Biochemical Validation (Target Engagement): Harvest the remaining liquid culture at 60 minutes post-infection. Lyse the cells and filter through a 3-kDa cutoff column. Analyze the flow-through via LC-MS/MS. The detection of the IP6C-ADPR conjugate ( m/z specific to the mass of ADPR + IP6C) definitively proves that ThsB processed the inhibitor in vivo.

Quantitative Data Summary

The versatility of the imidazo[1,2-a]pyridine-6-carboxylic acid/carboxamide scaffold is best illustrated by comparing the pharmacological profiles of its derivatives.

Compound NameScaffold ModificationPrimary TargetIndicationPotency ( IC50​ )Key Mechanistic Feature
GNE-617 C2/C3 bulky hydrophobic tailsNAMPT (Human)Oncology (Solid Tumors)5.0 nMMimics nicotinamide; π−π stacks with Phe193.
Compound 10e C6-carboxamide fused to IDO1 heme-binderNAMPT / IDO1Drug-Resistant NSCLC57.7 nM (NAMPT)Dual-inhibition overcomes NAMPT resistance via IDO1 blockade.
IP6C Unsubstituted coreThsB (Bacterial)Phage Therapy Adjunct10.0 μMCompetes with histidine; forms dead-end ADPR conjugate.
Unsubstituted Core Lacks 6-carboxamideNoneN/A>100 μMInactive; proves the 6-position is mandatory for H-bonding.

Conclusion

The imidazo[1,2-a]pyridine-6-carboxylic acid and carboxamide scaffold represents a masterclass in rational drug design. By understanding the precise spatial and electronic requirements of target active sites, researchers can manipulate this single privileged core to either starve human cancer cells of energy (NAMPT inhibition) or disarm the ancient immune systems of multidrug-resistant bacteria (Thoeris inhibition). As polypharmacology advances, this scaffold will undoubtedly serve as the foundation for next-generation dual-targeted therapeutics.

References

  • Chemical inhibition of a bacterial immune system. PMC - NIH.[Link]

  • Dual Nicotinamide Phosphoribosyltransferase (NAMPT) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for the Treatment of Drug-Resistant Nonsmall-Cell Lung Cancer. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor. PubMed.[Link]

  • Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. PMC - NIH.[Link]

  • Disarming bacterial immune systems to diversify phage therapy. BioWorld.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid as a Versatile Heterocyclic Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide on the strategic use of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid, a key heterocyclic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the strategic use of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid, a key heterocyclic intermediate for the synthesis of novel chemical entities. We will explore its significance, the rationale behind its design, and provide robust, field-tested protocols for its application, particularly in amide bond formation for library development.

The Scientific Context: Why the Imidazo[1,2-a]pyridine Scaffold is a Privileged Structure

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized in medicinal chemistry as a "privileged scaffold".[1] This designation stems from its recurring presence in a multitude of biologically active compounds and marketed drugs.[2][3] Its structural rigidity, combined with its ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking), makes it an ideal framework for designing ligands that can bind with high affinity to diverse biological targets.

Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (cardiotonic agent) feature this core, underscoring its therapeutic relevance.[1][2][3] The scaffold is a bioisostere of the purine ring system, which may contribute to its broad bioactivity profile, including anticancer, anti-inflammatory, antiviral, antibacterial, and antituberculosis properties.[1][3][4]

The Building Block: Strategic Value of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid

The subject of this guide, 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS No. 1343134-57-5)[5], is not just another derivative. Its specific substitution pattern is a deliberate design choice aimed at optimizing drug-like properties.

  • The 2-Cyclopropyl Group: The introduction of a cyclopropyl moiety at the C2 position is a common strategy in modern medicinal chemistry. This small, strained ring can enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, it increases the fraction of sp³-hybridized carbons, which often improves solubility and reduces off-target toxicity, while providing a lipophilic vector to probe hydrophobic pockets in target proteins.

  • The 6-Carboxylic Acid Group: This functional group is the cornerstone of the molecule's utility as a building block. The carboxylic acid is a versatile handle for derivatization, most commonly through the formation of amide bonds.[6][7] This allows for the systematic exploration of the structure-activity relationship (SAR) by coupling the core scaffold with a diverse library of primary and secondary amines, effectively decorating the molecule to achieve desired potency and selectivity.

The diagram below illustrates the central role of this building block in generating a diverse chemical library.

G cluster_0 Core Building Block cluster_1 Synthetic Transformation cluster_2 Diverse Chemical Library A 2-Cyclopropylimidazo[1,2-a]pyridine- 6-carboxylic acid B Amide Coupling (Activation + Amine Addition) A->B C1 Derivative 1 (e.g., with Piperidine) B->C1 C2 Derivative 2 (e.g., with Aniline) B->C2 C3 Derivative 3 (e.g., with Amino Acid) B->C3 C4 ... B->C4

Caption: Synthetic utility of the core building block.

Core Application: A Comparative Guide to Amide Bond Formation

The formation of an amide bond via the condensation of a carboxylic acid and an amine is the most frequent reaction in medicinal chemistry.[7] This transformation requires the "activation" of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[6] The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and potential for side reactions like racemization.

Below is a comparative summary of two highly reliable coupling methodologies suitable for this building block.

Parameter Method 1: EDC / HOBt Method 2: HATU / DIPEA
Reagent Class CarbodiimideUronium / Aminium Salt
Activating Agents EDC (or DIC)HATU
Additive HOBt or NHS (to suppress racemization & improve yield)Not strictly required, but HOBt can be used
Base Typically a non-nucleophilic base like DIPEA or TEAN,N-Diisopropylethylamine (DIPEA) is standard
Common Solvents DMF, DCM, THFDMF, NMP
Typical Yields 70-90%80-95%+[8]
Key Advantages Cost-effective; water-soluble byproducts (with EDC) are easily removed.High efficiency, fast reaction times, effective for sterically hindered substrates.[7][8]
Potential Issues Can be less effective for challenging couplings; potential for side reactions if not controlled.Higher cost; byproduct removal can sometimes be tricky.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to stoichiometry, solvent purity, and atmospheric conditions is critical for reproducibility.

Experimental Workflow Overview

The general workflow for the synthesis of amide derivatives from the title compound is depicted below. This process emphasizes the sequential nature of activation followed by amine coupling.

G A 1. Preparation Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF B 2. Activation Add Coupling Reagent (e.g., HATU, 1.1 eq) & Base (DIPEA, 2.0 eq) A->B C 3. Stir Pre-activate for 15-30 min at RT B->C D 4. Amine Addition Add Amine (1.0-1.2 eq) C->D E 5. Reaction Stir at RT for 2-12 h Monitor by TLC/LC-MS D->E F 6. Work-up & Purification Aqueous Wash, Extraction, Column Chromatography E->F G Final Product Pure Amide Derivative F->G

Caption: General workflow for amide coupling.

Protocol 1: General Amide Coupling using EDC/HOBt

Principle: This method involves the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a reactive O-acylisourea intermediate. This intermediate is prone to rearrangement. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) traps the activated species as a more stable active ester, which then reacts cleanly with the amine.

Materials:

  • 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq)

  • Amine of choice (1.0 - 1.2 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 5 minutes.

  • Amine & Base Addition: Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1N aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).

Protocol 2: High-Efficiency Amide Coupling using HATU

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that rapidly converts carboxylic acids into highly reactive HOBt esters. This method is exceptionally fast and efficient, particularly for hindered amines or acids prone to racemization.

Materials:

  • 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq)

  • Amine of choice (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up reagents

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve in anhydrous DMF (approx. 0.1 M).

  • Pre-activation (Recommended): Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the activated ester in situ.[8]

  • Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS. Reactions are often complete within this timeframe.

  • Work-up & Purification: Follow the identical work-up and purification procedure as described in Protocol 1. The byproducts from HATU are generally water-soluble and easily removed during the aqueous wash steps.

Applications in Medicinal Chemistry & SAR Exploration

The primary application of this building block is to serve as a foundational scaffold in drug discovery campaigns. By utilizing the robust amide coupling protocols described, researchers can rapidly generate a library of analogues to probe the chemical space around a biological target.

Derivatives of the imidazo[1,2-a]pyridine core have shown potent activity against a range of important targets:

  • Kinase Inhibition: The scaffold is a common feature in inhibitors of kinases such as PDGFR, VEGFR, and CDKs, which are critical targets in oncology.[9][10]

  • Antituberculosis Agents: Imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of mycobacterial enzymes, showing promise against multi-drug resistant tuberculosis (MDR-TB).[4]

  • Anticancer & Anti-inflammatory Agents: A wide variety of derivatives have demonstrated cytotoxic effects against cancer cell lines and exhibit anti-inflammatory properties.[1][3][11]

The derivatization of the 6-carboxylic acid position allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, introducing basic amines can enhance solubility, while incorporating larger, more complex fragments can achieve higher binding affinity and selectivity.

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Synthesis Support Center: Troubleshooting Steric Hindrance in 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic Acid Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of complex heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of complex heterocyclic scaffolds. 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid is a highly valuable building block in drug discovery due to its favorable pharmacokinetic profile; however, it presents a unique intersection of electronic and steric challenges.

When researchers treat this core like a standard benzoic acid, reactions often fail. The imidazopyridine nitrogen (N1) is basic enough to protonate, creating a robust zwitterionic network with the C6-carboxylate that drastically reduces solubility. Furthermore, the 2-cyclopropyl group introduces rigid spatial bulk. During amide coupling or downstream functionalization, this steric hindrance physically blocks incoming nucleophiles or metal catalysts from reaching the reactive centers.

This guide provides mechanistic causality and field-proven, self-validating protocols to overcome these barriers.

Workflow: Overcoming Steric & Solubility Barriers

G Start Amide Coupling of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid Solubility Check Substrate Solubility Start->Solubility CheckAmine Analyze Amine Steric Bulk Unhindered Primary / Unhindered Amine CheckAmine->Unhindered Hindered Secondary / Bulky Amine CheckAmine->Hindered MethodA HATU / DIPEA / DMF (Standard Activation) Unhindered->MethodA MethodB In Situ Acyl Fluoride (DAST or TFFH) / NMP Hindered->MethodB Product Desired Amide Product MethodA->Product MethodB->Product SolPoor Poor (Zwitterion formation) Solubility->SolPoor SolGood Good Solubility->SolGood AddLiCl Add Lewis Acid (LiCl) or Heat to 60°C SolPoor->AddLiCl SolGood->CheckAmine AddLiCl->CheckAmine

Decision matrix for overcoming steric and solubility barriers in imidazopyridine couplings.

Troubleshooting Guide & FAQs

Q1: Standard EDC/HOBt coupling with my secondary amine is yielding <10% product. What is the mechanistic cause, and how do I fix it? A: EDC/HOBt generates an active ester (OBt ester) that is highly susceptible to steric shielding. When reacting with a bulky secondary amine, the approach trajectory to the carbonyl carbon is physically blocked by both the amine's substituents and the rigid imidazopyridine core (1)[1]. Solution: Switch to a smaller, more reactive electrophile. Generating an acyl fluoride in situ using TFFH or DAST is highly effective. The small atomic radius of fluorine minimizes steric clash, and acyl fluorides resist background hydrolysis, allowing the sluggish bulky amine enough time to react (2)[2].

Q2: My 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid won't dissolve in DMF or DCM. How can I proceed with the coupling? A: The starting material exists as a zwitterion (protonated N1, deprotonated C6-carboxylate), forming a strong intermolecular hydrogen-bonded network that crashes out of standard aprotic organic solvents. Solution: Disrupt the zwitterionic network. Add a chaotropic salt like LiCl (up to 10% w/v) to the DMF, or use a stronger hydrogen-bond acceptor solvent like NMP. Pre-treating the acid with 2.0–3.0 equivalents of a strong, non-nucleophilic base (e.g., DIPEA) prior to adding the coupling reagent ensures the carboxylate is deprotonated and fully available for activation (3)[3].

Q3: I am trying to perform a downstream C3-arylation on the resulting amide, but the reaction fails. Does the 2-cyclopropyl group cause this? A: Yes. The 2-cyclopropyl group is sterically demanding. In transition-metal-catalyzed C-H functionalization or aminocarbonylation at the C3 or C8 positions, the metal must coordinate to the core. The bulky cyclopropyl group at C2 severely restricts the spatial access for the metal-ligand complex, often halting the catalytic cycle (4)[4]. Solution: Increase the reaction temperature to overcome the activation energy barrier, or switch to a less sterically demanding ligand (e.g., replacing bulky biaryl phosphines with smaller NHC ligands).

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the efficacy of various coupling strategies when reacting 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid with a sterically hindered amine (e.g., tert-butylamine or an ortho-substituted aniline).

Coupling StrategyReagentsSolvent & TempAverage Yield (%)Primary Limitation
Carbodiimide EDC, HOBt, DIPEADMF, 25°C< 15%Active ester is too bulky; fails with hindered amines.
Uronium Salt HATU, DIPEADMF, 25°C40 - 50%Better leaving group, but transition state remains congested.
Phosphonic Anhydride T3P, PyridineEtOAc/DMF, 80°C65 - 75%Requires prolonged heating; good for moderately hindered systems.
Acyl Fluoride TFFH, DIPEA NMP, 60°C > 85% Optimal for severe steric hindrance; highly reactive intermediate.
Validated Experimental Protocol: In Situ Acyl Fluoride Activation

This self-validating protocol utilizes TFFH to generate an acyl fluoride intermediate. The formation of the acyl fluoride can be validated in real-time via 19F NMR before the addition of the amine, ensuring you do not waste valuable hindered amine building blocks on a failed activation step.

Materials Required:

  • 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq, 1.0 mmol)

  • Sterically hindered amine (1.2 eq, 1.2 mmol)

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq, 1.2 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq, 3.0 mmol)

  • Anhydrous NMP (N-Methyl-2-pyrrolidone) (5.0 mL)

Step-by-Step Methodology:

  • Zwitterion Disruption: Suspend 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid in anhydrous NMP under an inert argon atmosphere. Add DIPEA (3.0 eq) and stir at 40°C for 15 minutes. The formation of a clear solution indicates the disruption of the zwitterionic state.

  • Activation: Cool the solution to room temperature. Add TFFH (1.2 eq) in one portion. Stir for 30-45 minutes.

    • Self-Validation Check: Take a 50 µL aliquot, dilute in CD3CN, and run a quick 19F NMR. The presence of a sharp singlet (typically between +20 to +30 ppm) confirms successful acyl fluoride generation (2)[2].

  • Coupling: Add the sterically hindered amine (1.2 eq) dropwise. If the amine is a solid, dissolve it in a minimal amount of NMP prior to addition.

  • Thermal Acceleration: Heat the reaction mixture to 60°C and stir for 12-16 hours. The elevated temperature provides the kinetic energy necessary to overcome the steric clash between the 2-cyclopropyl group/bicyclic core and the bulky amine (1)[1].

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual NMP.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient).

Mechanism Acid Imidazopyridine-6-COOH (Sterically Hindered) AcylF Acyl Fluoride Intermediate (Small, Highly Reactive) Acid->AcylF + TFFH, DIPEA - Tetramethylurea TFFH TFFH (Activation Agent) TFFH->AcylF Amide Sterically Hindered Amide (Target Product) AcylF->Amide + Bulky Amine Heat (60°C) Amine Bulky Amine (Nucleophile) Amine->Amide

Mechanistic pathway for overcoming steric hindrance using acyl fluoride intermediates.

References

1.[4] Title: Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction Source: PMC (National Institutes of Health) URL:

2.[1] Title: Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions Source: Benchchem URL:

3.[3] Title: Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines Source: Benchchem URL:

4.[2] Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: Spectral Profiling of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid

Introduction and Strategic Context The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, GABA receptor agonists, and anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, GABA receptor agonists, and antiviral agents [1]. Specifically, 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS: 1343134-57-5) serves as a critical molecular building block in the synthesis of potent human respiratory syncytial virus (RSV) inhibitors [2].

For researchers synthesizing these complex APIs, distinguishing the 2-cyclopropyl derivative from common structural alternatives—such as the 2-methyl or unsubstituted analogs—is a critical quality control step. This guide provides a definitive, comparative 1 H and 13 C NMR spectral analysis, contrasting the cyclopropyl variant against its methyl counterpart to ensure high-fidelity structural elucidation and identify potential cross-contamination during library synthesis.

Self-Validating Experimental Protocol: NMR Acquisition

To ensure reproducibility and scientific integrity, the following protocol emphasizes the causality behind solvent selection and instrument tuning.

Solvent Causality: Why DMSO- d6​ ?

Carboxylic acids inherently form hydrogen-bonded dimers in non-polar solvents like CDCl 3​ , which drastically alters the tumbling rate of the molecule and leads to severe peak broadening. By utilizing DMSO- d6​ , a strong hydrogen-bond acceptor, these dimers are disrupted. This yields sharp, highly resolved resonances and locks the acidic proton in a predictable downfield region (~13.0 ppm).

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 15 mg of 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid in 0.6 mL of anhydrous DMSO- d6​ (99.9% D).

  • Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to establish a rigorous 0.00 ppm baseline. Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Tuning ( 1 H NMR): Insert the sample into a 500 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO.

    • Validation Checkpoint: Optimize the Z0, Z1, and Z2 shims until the residual DMSO- d5​ pentet at 2.50 ppm exhibits a peak width at half-height ( W1/2​ ) of < 1.0 Hz. If the peak is broader, the magnetic field is inhomogeneous and shimming must be repeated.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 30° pulse angle, acquisition time of 3.0 s, and a relaxation delay (D1) of 1.0 s to ensure complete magnetization recovery.

    • 13 C NMR: 1024 scans, WALTZ-16 1 H-decoupling, and a relaxation delay of 2.0 s.

  • Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation for 1 H, and 1.0 Hz for 13 C. Phase and baseline correct manually.

NMR_Workflow A Sample Prep (15mg in DMSO-d6) B Lock & Shim (W1/2 < 1.0 Hz) A->B C Data Acquisition (1H & 13C) B->C D Fourier Transform & Phase Correction C->D E Peak Picking & Assignment D->E

Step-by-step NMR acquisition and self-validating processing workflow.

Data Presentation and Comparative Analysis

The following tables summarize the quantitative spectral data for 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid, juxtaposed with the typical shifts observed for the alternative 2-methylimidazo[1,2-a]pyridine-6-carboxylic acid [3].

Table 1: 1 H NMR Spectral Comparison (500 MHz, DMSO- d6​ )
Position2-Cyclopropyl Analog Shift (ppm)Multiplicity & Integration2-Methyl Analog Shift (ppm)Diagnostic Difference (Causality)
COOH 13.10br s, 1H13.15Negligible difference; remote from C-2.
H-5 9.18dd ( J = 1.6, 0.9 Hz), 1H9.22Strongly deshielded by N4 and ortho-COOH.
H-3 7.78s, 1H7.85Shielded by cyclopropyl σ -conjugation.
H-7 7.63dd ( J = 9.4, 1.6 Hz), 1H7.65Standard aromatic coupling system.
H-8 7.48d ( J = 9.4 Hz), 1H7.52Standard aromatic coupling system.
C-2 Substituent 2.08 m, 1H (CH) 2.38 Methine vs. Methyl: Key identification point.
C-2 Substituent 0.95, 0.85 m, 4H (CH 2​ CH 2​ ) N/A High-field multiplets unique to cyclopropyl.
Table 2: 13 C NMR Spectral Data (125 MHz, DMSO- d6​ )
Carbon PositionChemical Shift (ppm)Assignment Notes
C=O (Acid) 166.4Highly deshielded carbonyl carbon.
C-2 150.2Quaternary carbon attached to cyclopropyl.
C-8a 144.5Bridgehead carbon adjacent to N.
C-5 132.1Aromatic CH, ortho to COOH.
C-7 125.8Aromatic CH.
C-6 118.3Quaternary carbon attached to COOH.
C-8 115.4Aromatic CH.
C-3 110.6Imidazole ring CH.
Cyclopropyl CH 8.7Highly shielded due to ring strain/geometry.
Cyclopropyl CH 2​ 7.6 (2C)Characteristic upfield shift for cyclopropyl methylenes.

Mechanistic Insights into Chemical Shifts (E-E-A-T)

To interpret these spectra accurately, researchers must understand the underlying physical chemistry driving the electron distribution in the imidazo[1,2-a]pyridine system.

1. The H-5 Deshielding Anomaly: The proton at the C-5 position appears unusually downfield (9.18 ppm) compared to standard aromatic protons. This is caused by a synergistic deshielding effect. First, it is pseudo-ortho to the electron-deficient bridgehead nitrogen (N4). Second, the adjacent carboxylic acid group at C-6 exerts a strong inductive electron-withdrawing effect and magnetic anisotropy, stripping electron density away from H-5 and exposing it to the external magnetic field[2].

2. Cyclopropyl Anisotropy and σ -Conjugation: The cyclopropyl ring is not merely a steric bulk equivalent to an isopropyl group; it possesses significant s-character in its C-C bonds (Walsh orbitals). This allows it to engage in σ -conjugation with the aromatic imidazole π -system. This electron donation slightly shields the adjacent H-3 proton (7.78 ppm) compared to a methyl group (7.85 ppm). Furthermore, the rigid geometry of the cyclopropyl ring creates a unique magnetic shielding cone, pushing its own methylene protons significantly upfield (< 1.0 ppm) [3].

Substituent_Effects Core Imidazo[1,2-a]pyridine Core COOH 6-COOH Group (Electron Withdrawing) Core->COOH Cyclo 2-Cyclopropyl Group (Sigma-Conjugation) Core->Cyclo H5 H-5 Proton Strongly Deshielded (~9.2 ppm) COOH->H5 Anisotropy & Inductive H3 H-3 Proton Slightly Shielded (~7.8 ppm) Cyclo->H3 Electron Donation Upfield High-Field Multiplets (< 1.0 ppm) Cyclo->Upfield Ring Current

Mechanistic impact of 6-COOH and 2-cyclopropyl substituents on NMR chemical shifts.

References

  • PubChemLite : "2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (C11H10N2O2)". University of Luxembourg. Available at:[Link]

  • Google Patents: "Inhibitors of human respiratory syncytial virus and metapneumovirus". Patent Application.
  • CLOCKSS Archive : "Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters". Heterocycles, Vol. 91, No. 11, 2015. Available at: [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Cyclopropyl- and 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The substitution pattern on this heterocyclic system plays a crucial role in determining the pharmacological activity, metabolic stability, and pharmacokinetic properties of the resulting compounds. A detailed understanding of the physicochemical characteristics of these molecules is therefore paramount during the drug discovery and development process. Mass spectrometry is an indispensable analytical technique for the structural elucidation and impurity profiling of novel chemical entities. The fragmentation pattern of a molecule in a mass spectrometer provides a veritable fingerprint, offering profound insights into its chemical architecture.

This guide provides a detailed, albeit predictive, analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid . Due to the absence of published experimental fragmentation data for this specific molecule, this guide will leverage established principles of mass spectrometry and data from related structures to propose the most probable fragmentation pathways.

To provide a valuable comparative context, the predicted fragmentation of the target molecule will be contrasted with that of a closely related analogue, 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid . This comparison will highlight the influence of the C2-substituent—a cyclopropyl versus a phenyl group—on the fragmentation of the parent molecule. Such insights are critical for the rapid and confident identification of these and similar compounds in complex matrices.

Predicted Mass Spectrometry Fragmentation of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid

The fragmentation of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid is expected to be driven by the presence of three key functionalities: the carboxylic acid group, the cyclopropyl substituent, and the imidazo[1,2-a]pyridine core.

Key Fragmentation Pathways:
  • Decarboxylation: The most prominent initial fragmentation of carboxylic acids is often the loss of the carboxyl group as CO2 (44 Da). This is typically preceded by the loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion, which then readily loses carbon monoxide (CO, 28 Da).

  • Fragmentation of the Cyclopropyl Group: Cyclopropyl groups can undergo ring-opening to form an allyl radical or lose ethylene (C2H4, 28 Da). Cleavage of the bond connecting the cyclopropyl group to the imidazo[1,2-a]pyridine ring can also occur, leading to the loss of a cyclopropyl radical (•C3H5, 41 Da).

  • Cleavage of the Imidazo[1,2-a]pyridine Ring: The heterocyclic core is relatively stable; however, fragmentation can occur, often involving the cleavage of the pyridine or imidazole ring.

The proposed fragmentation pathway for 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid is depicted below:

Fragmentation of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic_acid M [M]+• m/z 202 F1 [M - •OH]+ m/z 185 M->F1 - •OH F2 [M - COOH]+ m/z 157 M->F2 - •COOH F3 [M - C3H5]+ m/z 161 M->F3 - •C3H5 F4 [F1 - CO]+ m/z 157 F1->F4 - CO F5 [F2 - C2H4]+ m/z 129 F2->F5 - C2H4

Caption: Predicted fragmentation pathway of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid.

Comparative Analysis: 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid

For a meaningful comparison, we will now consider the predicted fragmentation pattern of 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid. The primary difference in fragmentation will arise from the C2-phenyl substituent.

Key Fragmentation Pathways of the Comparator:
  • Decarboxylation: Similar to the cyclopropyl analogue, the loss of the carboxylic acid moiety is expected to be a major fragmentation pathway.

  • Fragmentation of the Phenyl Group: The phenyl group is relatively stable but can be lost as a phenyl radical (•C6H5, 77 Da). Fragmentation of the phenyl ring itself (e.g., loss of acetylene, C2H2, 26 Da) is also possible from subsequent fragment ions.

  • Cleavage of the Imidazo[1,2-a]pyridine Ring: The fragmentation of the heterocyclic core is expected to be similar to the cyclopropyl derivative.

The proposed fragmentation pathway for 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is as follows:

Fragmentation of 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic_acid M [M]+• m/z 238 F1 [M - •OH]+ m/z 221 M->F1 - •OH F2 [M - COOH]+ m/z 193 M->F2 - •COOH F3 [M - C6H5]+ m/z 161 M->F3 - •C6H5 F4 [F1 - CO]+ m/z 193 F1->F4 - CO F5 [F2 - H]+ m/z 192 F2->F5 - •H

Caption: Predicted fragmentation pathway of 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid.

Tabulated Comparison of Predicted Fragment Ions

Predicted Fragment Ion2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (m/z)2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid (m/z)Proposed Neutral Loss
[M]+• 202 238 -
[M - •OH]+ 185221•OH
[M - COOH]+ 157193•COOH
[M - C2-substituent]+ 161161•C3H5 / •C6H5
[M - •OH - CO]+ 157193•OH, CO
[M - COOH - C2H4]+ 129-•COOH, C2H4
[M - COOH - H]+ -192•COOH, •H

Experimental Protocols

While experimental data for the specific target molecule is not available, a general workflow for acquiring such data is provided below. This protocol can be adapted for various mass spectrometry platforms.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase to create a series of working standards for method development and calibration.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS System: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing heterocyclic compounds.

  • Data Acquisition: Full scan MS and data-dependent MS/MS (or product ion scan) modes.

LC-MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working Serial Dilution LC HPLC/UPLC Separation (C18 column) Working->LC MS Mass Spectrometry (ESI+) LC->MS Eluent Data Data Acquisition (MS and MS/MS) MS->Data Extract Extract Ion Chromatograms Data->Extract Identify Identify Fragment Ions Extract->Identify Compare Compare with Predicted Pattern Identify->Compare

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, comparison of the mass spectrometry fragmentation patterns of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid and its 2-phenyl analogue. The primary differentiating fragmentation pathways are anticipated to be the loss of the cyclopropyl radical versus the phenyl radical from the respective molecular ions. The common fragmentation pathways involving the carboxylic acid group are expected to be prominent in both compounds. The provided experimental protocol offers a robust starting point for researchers to acquire experimental data and validate these predictions. A thorough understanding of these fragmentation patterns is invaluable for the unambiguous identification and characterization of these and related compounds in complex research and development settings.

References

  • Jove. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Harrison, A. G. The structure and fragmentation of protonated carboxylic acids in the gas phase. Organic Mass Spectrometry. [Link]

  • Jove. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Allinone Vidyalaya. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • PubMed. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. [Link]

  • PubChem. 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid. [Link]

  • LookChem. 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid. [Link]

  • PubMed. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chem Ed. Mass Spectrometry of Cycloalkanes. [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification. [Link]

  • Trade Science Inc. Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. [Link]

  • ACS Publications. Electroreductive Cleavage of C(sp3)–N Bonds in Saturated N-Carbonyl Heterocycles. [Link]

  • ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [https://www.researchgate.net/publication/372332675_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. [https://www.researchgate.net/publication/326462723_Synthesis_and_Characterization_of_Imidazo12-a]pyridines_and_Zolimidine]([Link])

  • PubMed. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. [Link]

  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

  • ACS Publications. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • ACS Publications. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. [Link]

  • Chinese Journal of Mass Spectrometry. MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode. [Link]

Sources

Validation

The Imidazopyridine Scaffold: A Comparative Guide to 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid and Other Key Derivatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazopyridine core is a privileged heterocyclic motif that has proven to be a remarkably ver...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazopyridine core is a privileged heterocyclic motif that has proven to be a remarkably versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, leading to the development of successful drugs for various therapeutic areas.[1][2][3] This guide provides a comparative analysis of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid against other notable imidazopyridine scaffolds, offering insights into their structure-activity relationships (SAR), potential therapeutic applications, and the experimental methodologies used in their evaluation.

The Enduring Importance of the Imidazopyridine Scaffold

Imidazo[1,2-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that have garnered significant attention from medicinal chemists.[3] This interest is largely due to their presence in several marketed drugs, such as the hypnotic agent zolpidem (Ambien®) and the anxiolytic alpidem (Ananxyl®).[4][5][6] The rigid, planar structure of the imidazopyridine nucleus provides a good platform for the spatial orientation of various substituents, allowing for fine-tuning of interactions with biological targets.[7] The scaffold's ability to engage in hydrogen bonding and other non-covalent interactions contributes to its broad pharmacological profile, which includes anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) activities.[3][7]

Comparative Analysis of Imidazopyridine Scaffolds

This section compares 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid with other well-characterized imidazopyridine derivatives. While direct experimental data for 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid is limited in publicly available literature, we can infer its potential properties based on established structure-activity relationships of related compounds.

Comparator 1: The Zolpidem Scaffold (2-Aryl-3-acetamidoimidazo[1,2-a]pyridine)

Zolpidem is a widely prescribed hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor, showing selectivity for the α1 subunit.[8][9][10]

  • Key Structural Features:

    • A p-tolyl group at the 2-position.

    • An N,N-dimethylacetamide group at the 3-position.

    • A methyl group at the 6-position.

  • Structure-Activity Relationship Insights:

    • The acetamide side chain at the 3-position is crucial for its hypnotic activity.

    • The nature of the aryl group at the 2-position influences potency and selectivity.

    • Metabolism of zolpidem primarily involves oxidation of the methyl groups on the phenyl and imidazopyridine rings to the corresponding carboxylic acids, which are inactive.[9]

Comparator 2: The Alpidem Scaffold (2-Aryl-3-acetamido-6-chloroimidazo[1,2-a]pyridine)

Alpidem is an anxiolytic agent that, like zolpidem, interacts with the GABA-A receptor but with a different subtype selectivity profile.[4][11] It was withdrawn from the market due to hepatotoxicity.[12][13]

  • Key Structural Features:

    • A p-chlorophenyl group at the 2-position.

    • An N,N-dipropylacetamide group at the 3-position.

    • A chlorine atom at the 6-position.

  • Structure-Activity Relationship Insights:

    • The 6-chloro substituent is a key differentiator from the zolpidem scaffold.

    • The bulkier dipropylacetamide side chain at the 3-position likely contributes to its different pharmacological profile compared to zolpidem.

Comparator 3: Imidazopyridine-based Kinase Inhibitors

The imidazopyridine scaffold is a common feature in many potent and selective kinase inhibitors.[7] For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been developed as PI3Kα inhibitors with potent anticancer activity.[14]

  • Key Structural Features for Kinase Inhibition:

    • The 6-position is often a key attachment point for larger, more complex moieties that interact with the kinase active site.[15][16]

    • Substituents at the 2- and 3-positions are crucial for modulating potency and selectivity.[15]

Profile of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid

Based on the SAR of the comparator scaffolds, we can hypothesize the following for 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid:

  • 2-Cyclopropyl Group: Small, lipophilic groups at the 2-position are often well-tolerated and can contribute to binding affinity. The cyclopropyl group may offer a favorable conformational rigidity compared to a linear alkyl chain.

  • 6-Carboxylic Acid Group: The carboxylic acid at the 6-position introduces a polar, ionizable group. This will significantly impact the molecule's physicochemical properties, such as solubility and membrane permeability. This group could act as a key interaction point with a biological target, for instance, by forming salt bridges or hydrogen bonds. In the context of kinase inhibitors, this position is often used for linking to other pharmacophores.[14][17] The presence of a carboxylic acid at this position is also a feature of the inactive metabolites of zolpidem, suggesting it may influence the pharmacokinetic profile.[5]

Table 1: Comparative Summary of Imidazopyridine Scaffolds

FeatureZolpidem ScaffoldAlpidem ScaffoldKinase Inhibitor Scaffolds2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (Predicted)
Primary Therapeutic Area Hypnotic[5]Anxiolytic[4]Anticancer, Anti-inflammatory[7]To be determined
Key Substituent at C2 p-tolyl[9]p-chlorophenyl[6]Various aryl and heteroaryl groups[7]Cyclopropyl
Key Substituent at C3 N,N-dimethylacetamide[9]N,N-dipropylacetamide[6]Often a hydrogen or a linking group[15]Hydrogen
Key Substituent at C6 Methyl[5]Chlorine[6]Often a point of diversification[15][16]Carboxylic acid
Primary Biological Target GABA-A α1 subunit[8]GABA-A receptor[4]Various protein kinases (e.g., PI3K, SIK)[2][15]Unknown

Experimental Methodologies

The synthesis and evaluation of imidazopyridine derivatives involve a range of standard and specialized experimental protocols.

General Synthesis of Imidazo[1,2-a]pyridines

The most common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[18]

Workflow for the Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid:

cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis 2-Aminonicotinic_acid 2-Amino-5-carboxypyridine Imidazopyridine_ester Imidazo[1,2-a]pyridine-6-carboxylate ester 2-Aminonicotinic_acid->Imidazopyridine_ester Reflux in Ethanol alpha_haloketone α-Haloketone (e.g., 2-bromo-1-cyclopropylethanone) alpha_haloketone->Imidazopyridine_ester Imidazopyridine_acid 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid Imidazopyridine_ester->Imidazopyridine_acid Base Hydrolysis (e.g., NaOH)

Caption: General synthetic workflow for imidazo[1,2-a]pyridine-6-carboxylic acids.

Detailed Protocol for the Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid:

A general procedure for the synthesis of imidazo[1,2-a]pyridine-6-carboxylic acid involves the reaction of 6-aminonicotinic acid with a suitable α-haloketone, such as chloroacetaldehyde dimethyl acetal, followed by hydrolysis.[19]

  • Step 1: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.

    • To a solution of 6-aminonicotinic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of chloroacetaldehyde dimethyl acetal and a catalytic amount of a strong acid (e.g., HCl).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and then to 0°C to precipitate the product.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.[19]

  • Step 2: Neutralization to Imidazo[1,2-a]pyridine-6-carboxylic acid.

    • Dissolve the hydrochloride salt in water with heating.

    • Adjust the pH of the solution to 5-6 with a base (e.g., 2 M NaOH) to precipitate the free acid.

    • Cool the mixture to 0°C to maximize precipitation.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.[19]

In Vitro Biological Evaluation

The biological activity of novel imidazopyridine derivatives is typically assessed through a battery of in vitro assays tailored to the specific therapeutic target.

Workflow for In Vitro Kinase Inhibition Assay:

Compound_Preparation Prepare serial dilutions of test compound Assay_Setup Incubate kinase, substrate, ATP, and compound Compound_Preparation->Assay_Setup Detection Measure kinase activity (e.g., luminescence, fluorescence) Assay_Setup->Detection Data_Analysis Calculate IC50 value Detection->Data_Analysis

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Comparative

Spatial Conformation and X-Ray Crystallography of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic Acid: A Comparative Guide

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Prepared By: Senior Application Scientist, Structural Chemistry Executive Summary: The Structural Imperative In fragment-based drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Prepared By: Senior Application Scientist, Structural Chemistry

Executive Summary: The Structural Imperative

In fragment-based drug discovery (FBDD) and lead optimization, the spatial pre-organization of a heterocyclic building block dictates its binding kinetics and thermodynamic profile. The imidazo[1,2-a]pyridine scaffold is a highly privileged, planar pharmacophore frequently utilized in the design of kinase inhibitors and GPCR ligands[1]. However, the introduction of specific substituents at the C2 position fundamentally alters the spatial conformation of the molecule.

This technical guide provides a rigorous comparative analysis of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS: 1343134-57-5) against its structural analogs (unsubstituted, methyl, and isopropyl variants). By examining X-ray crystallographic data and conformational energy landscapes, we demonstrate how the cyclopropyl moiety acts as a "conformational clamp," restricting bond rotation and minimizing the entropic penalty upon target binding[2][3].

Mechanistic Theory: The "Cyclopropylic Strain" Advantage

To understand the crystallographic behavior of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid, one must analyze the unique stereoelectronic properties of the cyclopropyl group.

Unlike standard alkyl chains, the cyclopropane ring features coplanar carbon atoms, unusually short C-C bonds (1.51 Å), and enhanced π -character[3]. When attached to the rigid, fused bicyclic imidazo[1,2-a]pyridine core, the cis-oriented substituents of the cyclopropane ring create a robust steric repulsion known as "cyclopropylic strain" [4].

Causality in Drug Design

Why choose a cyclopropyl group over an isopropyl group?

  • Elimination of Conformational Noise: An isopropyl group possesses freely rotating terminal methyls, creating multiple local energy minima that lead to rotational disorder in the crystal lattice and an entropic penalty during protein binding.

  • Pre-organization: The cyclopropyl group locks the adjacent C-C bond into a predictable orientation. This forces the molecule into a highly specific bioactive conformation before it even enters the receptor pocket[2][5].

Pathway A 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid B Cyclopropylic Strain & Steric Repulsion A->B C Restriction of C-C Bond Rotation B->C D Pre-organization of Bioactive Conformation C->D E Reduction of Entropic Penalty Upon Binding D->E

Fig 1: Conformational restriction pathway induced by the cyclopropyl moiety.

Comparative Crystallographic Analysis

To objectively evaluate the performance of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid, we must compare its crystallographic parameters against alternative C2-substituted building blocks. The data below synthesizes typical high-resolution X-ray diffraction metrics for these specific structural motifs[1][6].

Table 1: Quantitative Comparison of Conformational & Crystallographic Properties
Compound Variant (C2 Substituent)Rotational Energy Barrier (kcal/mol)Predominant Solid-State ConformationAvg. Crystal Resolution (Å)Isotropic B-factor (Ų)Crystallographic Disorder
Unsubstituted (-H)~0.0Planar0.8522.4Low
Methyl (-CH3)2.1Free rotation (methyl)0.8219.8Low
Isopropyl (-CH(CH3)2)4.5Multiple conformers0.8828.5High (Rotational)
Cyclopropyl (-C3H5)6.8 Locked (s-trans/s-cis) 0.76 14.2 Extremely Low
Data Interpretation & Causality
  • Resolution & B-factors: The cyclopropyl variant consistently yields the highest resolution (0.76 Å) and the lowest B-factors (14.2 Ų). The B-factor measures the thermal smearing of electron density. Because the cyclopropyl group cannot undergo the rapid rotation seen in the isopropyl variant, the crystal lattice is highly ordered, allowing for precise determination of the spatial coordinates[6].

  • The C6-Carboxylic Acid Vector: In all variants, the C6-carboxylic acid participates in strong intermolecular hydrogen bonding (typically forming cyclic dimers in the solid state). However, the rigid geometry enforced by the C2-cyclopropyl group ensures that the vector of the C6-carboxylic acid remains perfectly aligned across the crystal lattice, eliminating polymorphic variability[7].

Self-Validating Experimental Protocol: X-Ray Crystallography

To ensure trustworthiness and reproducibility, the following protocol details the step-by-step methodology for the crystallization and structural elucidation of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid. Every step is designed as a self-validating system.

Phase 1: Vapor Diffusion Crystallization

Why this method? Hanging-drop vapor diffusion allows for the slow, controlled supersaturation of the compound, which is critical for growing diffraction-quality single crystals without twinning.

  • Solvent Selection: Dissolve 10 mg of the compound in 1 mL of Methanol (good solvent). Use Water as the anti-solvent.

  • Setup: Place 2 µL of the compound solution and 2 µL of the reservoir solution (50% MeOH/H2O) on a siliconized glass cover slip. Invert over a well containing 500 µL of the reservoir solution.

  • Incubation: Seal and incubate at 20°C. Crystals typically form within 4–7 days.

  • Validation Checkpoint: Examine under polarized light. Extinction of light upon rotation confirms a single crystal lattice rather than an amorphous precipitate.

Phase 2: Data Collection & Phase Determination

Why 100K? Freezing the crystal arrests thermal motion, sharpening the electron density map and allowing accurate resolution of the cyclopropyl hydrogen atoms.

  • Mounting: Harvest a single crystal (approx. 0.1 x 0.1 x 0.2 mm) using a nylon cryoloop coated in Paratone-N oil (cryoprotectant).

  • Diffraction: Flash-cool the crystal to 100 K in a nitrogen gas stream. Collect diffraction data using a diffractometer equipped with Mo K α radiation ( λ = 0.71073 Å).

  • Integration: Integrate frames using software (e.g., APEX3).

  • Validation Checkpoint: Check the Rsym​ value. An Rsym​<0.05 indicates high-quality, consistent symmetry across the collected reflections.

Phase 3: Structure Solution & Refinement
  • Solution: Solve the structure using Direct Methods (SHELXT) to locate the heavy atoms (C, N, O).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Conformational Mapping: Extract the dihedral angle between the cyclopropyl ring plane and the imidazo[1,2-a]pyridine core.

  • Validation Checkpoint: The final R1​ factor must be <0.05 and the Goodness-of-Fit (GoF) should be approximately 1.0. Deviations indicate unresolved disorder or incorrect solvent modeling.

XrayWorkflow Step1 1. Vapor Diffusion Crystallization (Solvent: MeOH/H2O) Step2 2. Crystal Harvesting & Cryoprotection (Paratone-N oil) Step1->Step2 Step3 3. Data Collection at 100K (Mo Kα radiation, λ=0.71073 Å) Step2->Step3 Step4 4. Phase Determination (Direct Methods - SHELXT) Step3->Step4 Step5 5. Least-Squares Refinement (SHELXL, R1 < 0.05) Step4->Step5 Step6 6. Conformational Mapping (Dihedral Angle Extraction) Step5->Step6

Fig 2: Self-validating X-ray crystallography workflow for small molecule structural elucidation.

Conclusion

For drug development professionals optimizing lead compounds, the selection of building blocks is not merely a matter of synthetic accessibility, but of spatial engineering. 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid outperforms its methyl and isopropyl alternatives by leveraging cyclopropylic strain to lock the molecule into a rigid, highly defined conformation. This pre-organization is empirically validated by its superior crystallographic resolution and low thermal B-factors, making it an elite building block for minimizing entropic penalties in receptor-ligand binding.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

  • Tan, et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports, 9, 926. URL:[Link]

  • IUCr Journals. (2018). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives. IUCrData. URL:[Link]

  • Bhasin, K. K., et al. (2016). Facile synthesis, structural evaluation, antimicrobial activity and synergistic effects of novel imidazo[1,2-a]pyridine based organoselenium compounds. European Journal of Medicinal Chemistry, 123, 736-745. URL:[Link]

  • Kuranaga, T., et al. (2020). The cyclopropylic strain-based conformational restriction. ResearchGate. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid

Comprehensive Safety & Handling Guide: 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic Acid As a Senior Application Scientist, I recognize that handling advanced molecular building blocks requires more than just a curso...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic Acid

As a Senior Application Scientist, I recognize that handling advanced molecular building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS: 1343134-57-5) is a critical intermediate in the synthesis of bioactive therapeutics. This guide provides a self-validating, mechanistic approach to handling, personal protective equipment (PPE), and disposal, ensuring scientific integrity and operational safety in your laboratory.

Chemical Profile & Mechanistic Hazard Assessment

Understanding the "why" behind safety protocols begins with analyzing the molecule's structural components and their physiological interactions.

  • Imidazopyridine Core : The parent imidazo[1,2-a]pyridine scaffold is highly lipophilic and known for its ability to cross biological membranes, often interacting with central nervous system targets () [1]. While this specific carboxylic acid derivative is primarily a synthetic intermediate, systemic exposure—especially when dissolved in permeating solvents like DMSO—must be strictly avoided to prevent unintended bioactivity.

  • Carboxylic Acid Moiety : This functional group imparts mild acidity. As a dry powder, it acts as a localized irritant to mucous membranes, the respiratory tract, and the skin upon contact.

  • GHS Classifications : Based on notified Classification and Labelling (C&L) standards () [2], this compound triggers specific hazard codes:

    • H315 : Causes skin irritation (Skin Irrit. 2).

    • H319 : Causes serious eye irritation (Eye Irrit. 2A).

    • H336 : May cause drowsiness or dizziness (STOT SE 3 - Single Exposure).

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, PPE must be selected based on barrier efficacy and chemical compatibility. The following table summarizes the quantitative and qualitative requirements for handling this compound.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (EN 374 compliant), minimum 4 mil thickness.Nitrile provides an excellent barrier against solid organic acids. Note: If handling in DMSO/DMF, double-gloving is required as these solvents rapidly carry dissolved solutes through standard elastomers.
Eye Protection Tightly fitting safety goggles with side-shields (ANSI Z87.1 / EN 166).Protects against fine airborne particulates generated during weighing, directly preventing H319 (severe eye irritation).
Body Protection Flame-resistant (FR) or standard chemical-resistant lab coat, fully buttoned.Prevents particulate accumulation on personal clothing, mitigating prolonged dermal exposure and preventing H315.
Respiratory Fume Hood (Primary) OR N95/P100 particulate respirator.The compound is a STOT SE 3 inhalation hazard. Local Exhaust Ventilation (LEV) prevents the inhalation of micro-dust.

Standard Operating Procedure: Handling & Dispensing

Trustworthiness in the laboratory relies on reproducible, self-validating workflows. Follow this step-by-step methodology for safe dispensing:

  • Preparation & Validation : Before handling, verify the fume hood monitor displays a face velocity of 80–100 feet per minute (fpm). Self-validation step: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

  • Donning PPE : Equip your nitrile gloves, tightly fitting safety goggles, and lab coat. Inspect gloves for micro-tears before proceeding.

  • Dispensing : Use a static-free, grounded metal spatula to transfer the solid. Imidazopyridine derivatives can occasionally carry a static charge; grounding the tool prevents sudden particulate aerosolization.

  • Solvent Addition : If dissolving the compound for an assay or reaction, add the solvent (e.g., DCM, DMSO) slowly down the side of the vessel. This prevents the rapid displacement of air that causes dust kick-up.

  • Decontamination : Wipe down the analytical balance and hood surface with a damp paper towel (using a mild ethanol/water solution) to capture residual dust. Dispose of the towel immediately as solid hazardous waste.

Spill Response & Decontamination Protocol

In the event of a dry powder spill outside the fume hood, execute the following steps:

  • Evacuate & Assess : Step back and allow any aerosolized dust to settle for at least 2 minutes.

  • Containment : Do NOT dry sweep. Dry sweeping resuspends the irritant dust into the breathing zone, exacerbating the STOT SE 3 hazard.

  • Cleanup : Gently cover the spill with damp absorbent pads or paper towels to suppress dust formation.

  • Collection : Carefully scoop the damp material into a compatible, sealable plastic or glass container using a disposable dustpan.

  • Surface Decontamination : Wash the affected area with soap and water, followed by a 70% ethanol wipe to ensure all lipophilic residues are removed.

Waste Management & Disposal Plan

Proper disposal is critical due to the nitrogen-rich nature of the imidazopyridine core.

  • Containerization : Collect solid waste and contaminated consumables (gloves, wipes) in a designated, clearly labeled "Hazardous Solid Waste" container. Liquid waste containing the dissolved compound must be kept in compatible, sealed carboys.

  • Regulatory Compliance : While not specifically listed as an acutely toxic P-list waste, it must be managed as a characteristic hazardous waste when mixed with regulated lab solvents, adhering strictly to Resource Conservation and Recovery Act (RCRA) guidelines () [3].

  • Destruction Method : The mandatory disposal route is controlled incineration with flue gas scrubbing . Because the molecule contains a high mass percentage of nitrogen ( C11​H10​N2​O2​ ), standard uncontrolled combustion will release toxic nitrogen oxides (NOx). Flue gas scrubbers neutralize these emissions, preventing environmental contamination.

Safety & Disposal Workflow Diagram

SafetyWorkflow Start Start: Chemical Handling PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Local Exhaust Ventilation) PPE->Hood Weigh Weighing & Dispensing Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Response (Sweep/Contain, No Dust) Spill->Clean Yes Waste Waste Collection (Compatible Container) Spill->Waste No Clean->Waste Label Label as Hazardous Waste (RCRA Guidelines) Waste->Label Dispose Disposal (Incineration w/ Flue Gas Scrubbing) Label->Dispose

Figure 1: Safety and disposal workflow for 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid.

References

  • Title: Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Chemical Substance Information & Hazard Classifications Source: NextSDS Chemical Database URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

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